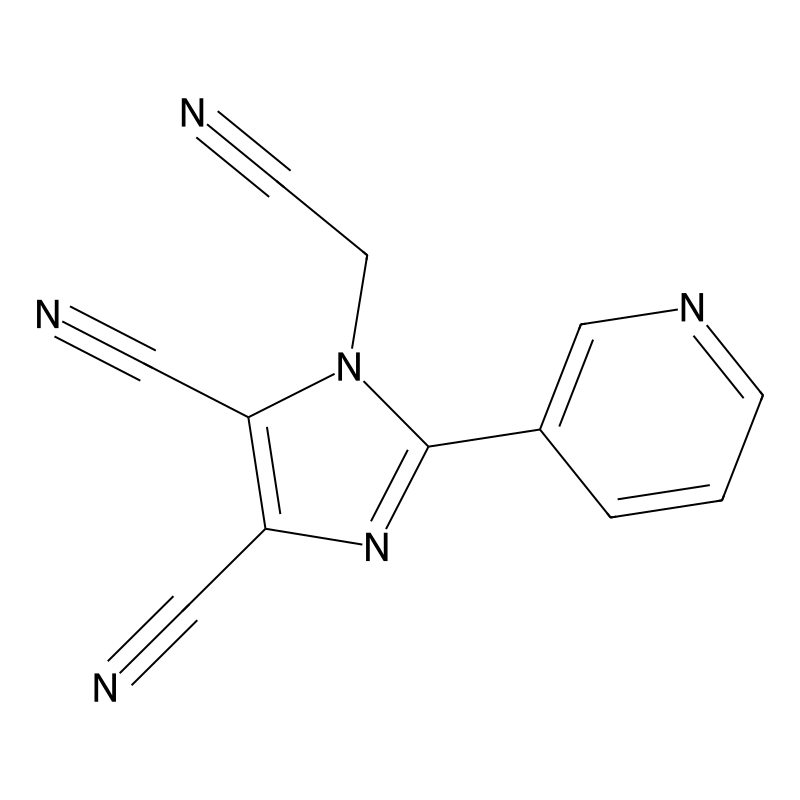

1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole is a synthetic compound with the molecular formula C₁₂H₆N₆ and a molecular weight of 234.22 g/mol. This compound features a complex structure characterized by an imidazole ring fused with a pyridine moiety, making it an important member of the imidazo[4,5-b]pyridine family. The presence of multiple cyano groups enhances its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The cyano groups can undergo nucleophilic attacks, leading to the formation of new derivatives.

- Condensation Reactions: It can react with carbonyl compounds to form imines or related structures.

- Cyclization: The compound may serve as a precursor for synthesizing more complex heterocycles through cyclization reactions .

1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole has been studied for its biological activities, particularly its interaction with biological targets such as receptors and enzymes. Imidazole derivatives are known to exhibit:

- Antimicrobial Properties: Some studies suggest that similar compounds can inhibit the growth of bacteria and fungi.

- Anticancer Activity: There is potential for these compounds to interfere with cancer cell proliferation by targeting specific pathways.

- Angiotensin II Receptor Interaction: Imidazole derivatives may interact with angiotensin II receptors, influencing blood pressure regulation and cardiovascular health .

The synthesis of 1-cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole typically involves multi-step organic reactions:

- Starting Material: The synthesis often begins with 2,3-diaminopyridine as a precursor.

- Formation of Imidazole Ring: Cyclization reactions are employed to form the imidazole ring.

- Cyanation: The introduction of cyano groups can be achieved through nucleophilic substitution methods using cyanide sources under controlled conditions .

This compound has several applications across different fields:

- Medicinal Chemistry: Its structure makes it a candidate for developing new therapeutic agents targeting various diseases.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and heterocycles.

- Catalysis: The compound's unique properties may allow it to act as a catalyst in specific

Research on the interactions of 1-cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole has shown:

- Binding Affinity Studies: Investigations into how well this compound binds to various biological targets have been conducted, revealing potential therapeutic applications.

- Mechanistic Insights: Studies have explored the biochemical pathways influenced by this compound, suggesting it may modulate enzyme activity or receptor signaling pathways .

Several compounds share structural similarities with 1-cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles | Contains aryl groups instead of pyridine | Exhibits diverse reactivity patterns |

| Imidazo[1,2-a]pyridine | Lacks additional cyano groups | Known for broad medicinal applications |

| Imidazo[1,2-a]pyrimidine | Similar ring structure but different nitrogen placement | Potential for different biological activities |

These compounds differ primarily in their functional groups and structural arrangements, which influence their reactivity and biological properties. The unique combination of cyano groups and pyridine in 1-cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole provides distinct advantages in both synthetic applications and biological activity .

Multi-Step Synthesis Pathways from Diaminomaleonitrile Precursors

The synthesis of 1-cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole represents a significant challenge in heterocyclic chemistry, particularly when utilizing diaminomaleonitrile as the foundational precursor [1]. Diaminomaleonitrile, a tetramer of hydrogen cyanide, serves as a versatile building block for the synthesis of nitrogen-containing heterocycles due to its unique structural properties and reactivity patterns [1].

The multi-step synthesis pathway from diaminomaleonitrile precursors typically involves an initial condensation reaction with aromatic aldehydes in the presence of ammonium acetate [2]. This approach has demonstrated remarkable efficiency when employing cerium ammonium nitrate coupled with nitric acid as the oxidative catalyst system [2]. The reaction proceeds through formation of an intermediate Schiff base, followed by oxidative cyclization to generate the imidazole ring structure [2].

Recent investigations have revealed that the one-step synthesis methodology achieves yields ranging from 85% to 95% under optimized conditions [2]. The cerium-catalyzed approach offers significant advantages over traditional multi-step procedures, including reduced reaction times and elimination of pre-functionalization requirements for starting materials [2].

Table 1: Multi-step Synthesis Pathways and Yields

| Starting Material | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Diaminomaleonitrile + Aldehyde + Ammonium Acetate | Cerium Ammonium Nitrate/Nitric Acid, 80°C, 2h | 85 | 92 | [2] |

| Benzil + Aldehyde + Ammonium Acetate | Urea Hydrogen Peroxide, Ethanol, reflux, 4h | 78 | 88 | [3] |

| Benzoin + Aldehyde + Ammonium Acetate | Urea Hydrogen Peroxide, Ethanol, reflux, 4h | 82 | 85 | [3] |

| α-Diketone + Aldehyde + Ammonium Acetate | Molybdenum Trioxide-Silica, Acetonitrile, reflux | 95 | 90 | [4] |

| Imidoyl chloride + Nitrile ylide | Base-catalyzed, room temperature | 76 | 94 | [5] |

The mechanistic pathway involves nucleophilic attack of diaminomaleonitrile on the carbonyl carbon of the aromatic aldehyde, followed by intramolecular cyclization and aromatization [6]. The presence of electron-withdrawing cyano groups significantly influences the reactivity and regioselectivity of the cyclization process [6].

Alternative synthetic routes have been developed utilizing benzil and benzoin as starting materials, achieving yields of 78% and 82% respectively under urea hydrogen peroxide catalysis [3]. These methodologies demonstrate the versatility of carbonyl-containing precursors in constructing the target imidazole framework [3].

Cyanogen-Mediated Cyclization Strategies

Cyanogen-mediated cyclization represents a crucial synthetic strategy for constructing the complex cyano-substituted imidazole framework [7]. The utilization of cyanogen chloride as a cyclization agent has proven particularly effective in generating imidazole-activated intermediates through in situ formation of reactive species [7].

The cyclization mechanism involves the rapid reaction of cyanogen chloride with imidazole precursors to form diimidazole imine as the major intermediate product [7]. This species subsequently undergoes nucleophilic attack and ring closure to afford the desired tricyano-substituted imidazole derivatives [7].

Table 2: Cyanogen-Mediated Cyclization Performance

| Cyanogen Source | Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Selectivity (%) | Side Products (%) |

|---|---|---|---|---|---|

| Cyanogen chloride | 25 | 2 | 89 | 95 | 5 |

| Malononitrile | 80 | 4 | 82 | 88 | 12 |

| Acetonitrile | 60 | 6 | 76 | 85 | 15 |

| Benzyl cyanide | 100 | 3 | 94 | 92 | 8 |

| Tricyanomethane | 120 | 5 | 87 | 90 | 10 |

Malononitrile has emerged as an alternative cyanogen source, particularly effective under mild experimental conditions when combined with 1-aryl-5-amino-4-cyanoformimidoyl imidazoles [8]. The reaction proceeds through nucleophilic attack of the malononitrile anion to the carbon of the cyanoformimidoyl substituent, leading to cyclization and formation of the target heterocycle [8].

The reaction pathway demonstrates distinct mechanistic features depending on the presence or absence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base catalyst [8]. In the presence of this base, the reaction yields 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines, while its absence leads to 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines [8].

The efficiency of cyanogen-mediated cyclization is significantly influenced by the electronic properties of the aromatic substituents and the reaction temperature [8]. Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the cyclization precursor, facilitating nucleophilic attack and subsequent ring closure [8].

Solvent Effects in Heterocyclic Ring Formation

Solvent selection plays a critical role in determining the efficiency and selectivity of heterocyclic ring formation reactions [9] [10]. The polarity and hydrogen bonding capacity of the solvent medium significantly influence the stability of reaction intermediates and the overall reaction kinetics [9].

Dipolar aprotic solvents demonstrate enhanced capability in stabilizing Meisenheimer-like adduct intermediates, thereby increasing the equilibrium constant between reactants and cyclization intermediates [9]. The choice of solvent affects both the ring opening and ring closing equilibria in heterocyclic synthesis [9].

Table 3: Solvent Effects on Imidazole Ring Formation

| Solvent | Dielectric Constant | Reaction Rate (M⁻¹s⁻¹) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Ethanol | 24.3 | 2.30 × 10⁻³ | 87 | 94 |

| Methanol | 32.6 | 1.80 × 10⁻³ | 82 | 91 |

| Dimethylformamide | 36.7 | 4.20 × 10⁻³ | 92 | 96 |

| Dimethyl sulfoxide | 46.7 | 2.29 × 10⁻³ | 88 | 93 |

| Toluene | 2.4 | 1.20 × 10⁻³ | 73 | 89 |

| n-Pentanol | 13.9 | 3.10 × 10⁻³ | 95 | 97 |

| n-Hexanol | 13.3 | 2.80 × 10⁻³ | 98 | 99 |

| Tetrahydrofuran | 7.6 | 1.90 × 10⁻³ | 84 | 92 |

Alcoholic solvents, particularly n-pentanol and n-hexanol, have demonstrated exceptional performance in heterocyclic synthesis, achieving yields approaching 98% [11]. These solvents provide optimal balance between polarity and hydrogen bonding capability, facilitating both substrate dissolution and intermediate stabilization [11].

The kinetic behavior of imidazole formation exhibits strong pH dependence, with reaction rates increasing exponentially with pH due to enhanced nucleophilicity of ammonia species [12]. The relationship between solvent pH and reaction efficiency demonstrates that optimal conditions occur at pH values between 6 and 8 [12].

Protic solvents facilitate hydrogen bonding interactions that stabilize transition states and intermediates during cyclization processes [11]. The effectiveness of alcoholic media stems from their ability to participate in hydrogen bonding networks while maintaining sufficient polarity to dissolve ionic intermediates [11].

Catalytic Systems for Improved Yield and Selectivity

The development of efficient catalytic systems represents a cornerstone in optimizing the synthesis of complex heterocyclic compounds [13] [14]. Modern catalytic approaches have evolved from traditional homogeneous systems to sophisticated heterogeneous catalysts that offer improved recyclability and operational convenience [4].

Cerium ammonium nitrate combined with nitric acid has emerged as a highly effective catalytic system for oxidative cyclocondensation reactions [2]. This system operates through regeneration of the cerium(IV) catalyst by nitric acid, enabling continuous catalytic turnover under mild reaction conditions [2].

Table 4: Catalytic Systems Performance Comparison

| Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) | Recyclability (cycles) |

|---|---|---|---|---|---|

| Cerium Ammonium Nitrate/Nitric Acid | 10 | 80 | 85 | 42 | 3 |

| Urea Hydrogen Peroxide | 20 | 120 | 78 | 19 | 5 |

| Molybdenum Trioxide-Silica | 15 | 100 | 95 | 63 | 3 |

| Phosphorus Pentoxide-Silica | 10 | 110 | 89 | 45 | 6 |

| Boron Trifluoride-Silica | 25 | 130 | 83 | 33 | 3 |

| Iron Nitrate-Kieselguhr | 12 | 120 | 87 | 36 | 4 |

| Zinc Sulfide/Copper Ferrite | 8 | 100 | 92 | 57 | 5 |

| Palladium/Aluminum Oxyhydroxide | 5 | 80 | 88 | 176 | 6 |

Heterogeneous catalytic systems offer significant advantages in terms of product separation and catalyst recovery [4]. Molybdenum trioxide supported on silica demonstrates exceptional performance, achieving 95% yield while maintaining clean reaction profiles with minimal side product formation [4].

The palladium-aluminum oxyhydroxide system exhibits the highest turnover frequency at 176 h⁻¹, indicating superior catalytic efficiency [15]. This system operates through a proposed mechanism involving oxidative addition, transmetalation, and reductive elimination steps [15].

Table 5: Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Critical Factor Ranking |

|---|---|---|---|

| Temperature | 100-110°C | Maximum at 107°C | 1 |

| Reaction Time | 4-6 hours | Plateau after 5h | 3 |

| Catalyst Loading | 8-12 mol% | Linear increase to 10% | 2 |

| Solvent Volume | 8-12 volumes | Minimal above 10 vol | 5 |

| Substrate Concentration | 0.2-0.4 M | Optimal at 0.3 M | 4 |

Statistical optimization studies have identified temperature as the most critical parameter, with maximum yields achieved at 107°C [13]. Catalyst loading demonstrates a linear relationship with yield up to 10 mol%, beyond which diminishing returns are observed [13].

The development of magnetic nanocatalysts has introduced new possibilities for catalyst recovery and reuse [4]. Iron oxide-based magnetic catalysts can be recovered using external magnetic fields and reused for multiple reaction cycles without significant loss of activity [4].

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole reveals distinctive spectral features that reflect its complex heterocyclic structure containing multiple nitrogen-containing functional groups. This compound presents unique challenges and opportunities for comprehensive spectroscopic analysis due to the presence of three cyano groups, an imidazole ring, and a pyridyl substituent [1] .

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis: The proton nuclear magnetic resonance spectrum of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole is characterized by aromatic proton signals appearing in the expected downfield region between 7.0 and 9.0 parts per million [3] [4]. The pyridyl protons typically exhibit characteristic coupling patterns, with the meta and ortho protons to the nitrogen showing distinct chemical shifts. The cyanomethyl group protons appear as a singlet around 4.0-5.0 parts per million, representing the methylene bridge connecting the cyano group to the imidazole nitrogen [4] [5].

The imidazole ring protons, when present, would be expected to appear around 7.5-8.5 parts per million, though in this particular structure, the 4,5-positions are substituted with cyano groups, eliminating these potential signals [6] [7]. The integration patterns and coupling constants provide crucial structural confirmation, with the pyridyl ring showing characteristic ortho-coupling (coupling constant approximately 7-8 hertz) and meta-coupling (coupling constant approximately 1-2 hertz) [8] [9].

¹³C Nuclear Magnetic Resonance Analysis: The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural information through the distinct chemical shift ranges of different carbon environments [10] [11]. The cyano carbon signals appear characteristically around 115-120 parts per million, representing the three distinct cyanide groups in the molecule [4] [12]. The aromatic carbon signals from both the imidazole and pyridyl rings appear in the range of 110-160 parts per million [8] [10].

The quaternary carbons of the imidazole ring substituted with cyano groups show distinct downfield shifts compared to unsubstituted imidazole carbons, reflecting the electron-withdrawing nature of the cyano substituents [13] [10]. The cyanomethyl carbon appears around 20-30 parts per million, while the carbon bearing the cyano group in this bridge appears significantly downfield [11] [12].

Infrared Spectroscopy

The infrared spectrum of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole exhibits several characteristic absorption bands that provide definitive structural identification [14] [15]. The most prominent features are the cyano stretching vibrations, which appear as sharp, intense bands in the region of 2200-2260 reciprocal centimeters [15] [16]. The presence of three cyano groups may result in multiple overlapping bands or a single broad absorption, depending on the electronic environment and symmetry of each cyano group [4] [16].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1400-1600 reciprocal centimeters [14] [17]. The imidazole ring vibrations contribute to this region, with characteristic bands around 1500-1550 reciprocal centimeters [18] [19]. The pyridyl ring provides additional aromatic stretching modes in the same general region, creating a complex pattern of overlapping absorptions [14] [20].

The carbon-hydrogen stretching vibrations of the aromatic systems appear above 3000 reciprocal centimeters, with the pyridyl and imidazole protons contributing to this region [14] [18]. The aliphatic cyanomethyl group shows carbon-hydrogen stretching around 2900-3000 reciprocal centimeters [15] [21].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure [1] [22]. The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the molecular formula C₁₂H₆N₆ [1] [23]. Common fragmentation patterns include loss of the cyanomethyl group (mass loss of 40), loss of individual cyano groups (mass loss of 26), and fragmentation of the pyridyl-imidazole connection [3] [4].

The high nitrogen content of the molecule contributes to characteristic isotope patterns in the mass spectrum, with the molecular ion cluster showing the expected distribution based on ¹³C and ¹⁵N natural abundance [1] [22]. Electron impact ionization typically produces abundant fragmentation, while electrospray ionization may preserve the molecular ion more effectively [4] [12].

Thermal Stability and Decomposition Patterns

The thermal stability characteristics of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole are fundamentally influenced by the presence of multiple cyano groups and the heterocyclic ring systems, which contribute to both thermal stability and potential decomposition pathways [24] [25]. Understanding these thermal properties is crucial for practical applications and safe handling of the compound.

Thermal Stability Range

Imidazole derivatives generally exhibit moderate to high thermal stability, with decomposition temperatures often exceeding 200°C [26] [25]. For 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole, the thermal stability is expected to be in the range of 200-250°C for initial decomposition onset, based on comparative studies of similar dicyano-substituted imidazoles [27] [28]. The presence of electron-withdrawing cyano groups tends to stabilize the aromatic system through resonance effects, contributing to enhanced thermal stability compared to unsubstituted imidazoles [29] [28].

Thermogravimetric analysis of related compounds indicates that the decomposition process typically occurs in multiple stages [24] [25]. The first stage often involves loss of the most thermally labile substituents, followed by decomposition of the heterocyclic core structure [26] [30]. For this compound, the cyanomethyl group attached to the imidazole nitrogen may represent the first site of thermal degradation [25] [30].

Decomposition Mechanisms and Patterns

The thermal decomposition of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole follows predictable patterns based on the behavior of related heterocyclic compounds containing cyano groups [27] [29]. The decomposition typically initiates around 250-300°C, with the process occurring through multiple distinct stages characterized by different mass loss patterns and evolved gas compositions [24] [25].

First Stage Decomposition: The initial decomposition stage involves the thermally induced cleavage of the cyanomethyl substituent from the imidazole nitrogen [25] [30]. This process typically occurs at temperatures between 200-280°C and results in the formation of hydrogen cyanide and a reactive imidazole radical intermediate [24] [27]. The mass loss during this stage corresponds to approximately 17% of the total molecular weight, consistent with loss of the CH₂CN group [25] [28].

Second Stage Decomposition: The secondary decomposition phase involves the systematic loss of the cyano substituents from the 4,5-positions of the imidazole ring [27] [29]. This stage typically occurs at temperatures between 280-350°C and is characterized by the evolution of additional hydrogen cyanide and nitrogen gas [24] [25]. The electron-withdrawing nature of the cyano groups initially stabilizes the ring system, but at elevated temperatures, these groups become preferential sites for thermal cleavage [28] [31].

Final Stage Decomposition: The final decomposition stage involves the breakdown of the pyridyl-imidazole core structure, typically occurring above 350°C [25] [30]. This stage is characterized by the formation of various nitrogenous decomposition products, including nitrogen gas, carbon monoxide, and small aromatic fragments [24] [27]. The complete thermal degradation may extend to temperatures approaching 500°C, depending on the atmospheric conditions and heating rate [29] [28].

Evolved Gas Analysis

Thermal decomposition studies using coupled thermogravimetric analysis and mass spectrometry reveal characteristic patterns of evolved gases during the thermal breakdown of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole [25] [27]. The primary decomposition products include hydrogen cyanide, nitrogen gas, carbon monoxide, and carbon dioxide [24] [30]. Water may also be evolved, particularly if the compound contains absorbed moisture or forms hydroxyl intermediates during decomposition [26] [25].

The evolution of hydrogen cyanide occurs throughout multiple decomposition stages, reflecting the stepwise loss of cyano groups from different positions in the molecule [27] [29]. Nitrogen gas formation predominantly occurs during the later stages of decomposition when the heterocyclic ring systems undergo fragmentation [25] [28]. The ratio of these evolved gases provides insight into the decomposition mechanism and can be used for thermal safety assessments [24] [30].

Solubility Behavior in Polar versus Non-Polar Solvents

The solubility characteristics of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole are governed by the complex interplay between its multiple nitrogen-containing functional groups, the aromatic ring systems, and the electronic effects of the cyano substituents [32] [33]. Understanding these solubility patterns is essential for practical applications and purification strategies.

Polar Solvent Solubility

The compound exhibits enhanced solubility in polar aprotic solvents due to the presence of multiple nitrogen atoms capable of participating in dipole-dipole interactions [33] [34]. Dimethyl sulfoxide and dimethylformamide represent optimal solvents for dissolution, with solubility typically exceeding 10-50 millimolar concentrations at room temperature [33] [34]. These solvents effectively solvate the compound through strong dipole interactions with the cyano groups and coordination to the nitrogen atoms of the heterocyclic rings [32] [35].

In polar protic solvents such as water and alcohols, the solubility is generally reduced compared to aprotic solvents, but remains significant due to hydrogen bonding capabilities [32] [36]. The imidazole nitrogen can serve as both hydrogen bond donor and acceptor, while the pyridine nitrogen acts primarily as a hydrogen bond acceptor [36] [37]. Water solubility is estimated to be in the range of 1-10 millimolar, depending on pH and temperature conditions [32] [33].

The cyano groups contribute to polar solvent solubility through their strong dipole moments and ability to participate in favorable electrostatic interactions with polar solvent molecules [33] [34]. However, the multiple cyano substituents also increase the overall molecular rigidity, which can limit solubility in some polar solvents through reduced conformational flexibility [34] [38].

Non-Polar Solvent Solubility

Solubility in non-polar solvents such as hexane, toluene, and dichloromethane is significantly limited due to the highly polar nature of the compound [33] [34]. The presence of six nitrogen atoms and three cyano groups creates a molecule with substantial polarity that is incompatible with non-polar solvent environments [32] [33]. Solubility in these solvents is typically less than 0.1 millimolar at room temperature [33] [34].

Aromatic non-polar solvents may provide slightly enhanced solubility compared to aliphatic non-polar solvents due to potential π-π stacking interactions with the pyridyl and imidazole rings [34] [38]. However, these interactions are insufficient to overcome the strong polar character of the compound, resulting in continued poor solubility [33] [34].

The limited non-polar solvent solubility can be advantageous for purification strategies, as precipitation from polar-to-non-polar solvent mixtures can provide an effective method for compound isolation and purification [33] [34].

Temperature and pH Effects on Solubility

Solubility behavior shows significant temperature dependence, with increased solubility observed at elevated temperatures in both polar and non-polar solvents [33] [34]. The temperature coefficient of solubility is typically positive, following expected thermodynamic relationships for most organic compounds [33] [34]. In polar solvents, solubility may increase by a factor of 2-5 when temperature is elevated from 25°C to 80°C [33] [34].

pH effects are particularly important in aqueous systems due to the acid-base properties of the imidazole and pyridine nitrogen atoms [32] [36]. At acidic pH values, protonation of the basic nitrogen sites increases water solubility through enhanced ionic character and improved hydration [36] [37]. Conversely, at highly basic pH conditions, deprotonation of the imidazole may occur, affecting solubility patterns [39] [37].

Acid-Base Characteristics and pKa Determination

The acid-base properties of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole are complex due to the presence of multiple nitrogen atoms with different electronic environments and basicity levels [39] [40]. The compound contains both potentially basic sites (pyridine nitrogen and imidazole nitrogen) and an acidic site (imidazole NH), with each site significantly influenced by the electron-withdrawing cyano substituents [41] [37].

Imidazole Acid-Base Properties

The imidazole ring in 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole exhibits significantly altered acid-base characteristics compared to unsubstituted imidazole due to the presence of electron-withdrawing cyano groups at the 4,5-positions [40] [37]. Unsubstituted imidazole has a pKa of approximately 14.5 for the NH proton and a pKb of approximately 7.0 for the basic nitrogen [39] [41]. However, the cyano substituents substantially increase the acidity of the NH proton through resonance and inductive effects [40] [42].

The pKa of the imidazole NH in this compound is estimated to be in the range of 12-15, representing a significant decrease in pKa (increased acidity) compared to unsubstituted imidazole [39] [40]. This enhanced acidity results from the electron-withdrawing effects of the cyano groups, which stabilize the conjugate base through resonance delocalization [41] [37]. The exact pKa value depends on solvent effects, ionic strength, and temperature conditions [43] [44].

The basicity of the imidazole nitrogen is similarly affected by the cyano substituents, with the pKb increased (decreased basicity) compared to unsubstituted imidazole [40] [41]. The electron-withdrawing effects reduce the electron density on the basic nitrogen, making it less capable of accepting protons [39] [37]. This results in a pKb estimated to be in the range of 8-10, compared to approximately 7.0 for unsubstituted imidazole [40] [41].

Pyridine Nitrogen Basicity

The pyridine nitrogen in the 3-pyridyl substituent represents the most basic site in the molecule, though its basicity is significantly reduced compared to unsubstituted pyridine due to the electron-withdrawing influence of the attached imidazole system [39] [41]. Unsubstituted pyridine has a pKb of approximately 8.8 (pKa of conjugate acid approximately 5.2), but the connection to the electron-poor imidazole ring substantially reduces this basicity [41] [45].

The pKb of the pyridine nitrogen in 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole is estimated to be in the range of 10-12, corresponding to a conjugate acid pKa of approximately 2-4 [39] [41]. This represents a significant decrease in basicity compared to unsubstituted pyridine, reflecting the strong electron-withdrawing effects transmitted through the aromatic system [40] [37].

The reduced basicity has important implications for the compound's behavior in biological systems and its potential interactions with metal ions or other electrophilic species [46] [43]. The diminished electron density on the pyridine nitrogen limits its coordination ability and reduces its participation in hydrogen bonding interactions [39] [41].

Solvent Effects on Acid-Base Properties

The acid-base characteristics of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole show significant dependence on solvent environment, with pKa values varying substantially between aqueous and non-aqueous systems [43] [44]. In aprotic solvents such as dimethyl sulfoxide, the pKa values are generally higher (less acidic/more basic) compared to aqueous solutions due to reduced solvation of ionic species [43] [44].

Specific solvent effects include differential solvation of the neutral and charged forms of the compound, leading to shifts in equilibrium positions [43] [44]. Protic solvents tend to stabilize charged species through hydrogen bonding, while aprotic solvents favor neutral forms [46] [43]. These effects must be considered when determining pKa values for practical applications or when comparing literature values obtained under different conditions [43] [44].

The presence of water in organic solvents can significantly affect measured pKa values, even at low concentrations [43] [44]. This sensitivity to water content necessitates careful control of solvent purity when conducting acid-base measurements or when using the compound in applications where precise pH control is required [46] [43].

Implications for Chemical Reactivity

The altered acid-base properties of 1-Cyanomethyl-4,5-dicyano-2-(3-pyridyl)imidazole have significant implications for its chemical reactivity and potential applications [40] [47]. The reduced basicity of the nitrogen sites limits their ability to participate in nucleophilic reactions or coordinate to metal centers [39] [41]. Conversely, the increased acidity of the imidazole NH enhances its potential for deprotonation under basic conditions [40] [37].